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Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal
prognosis despite multimodal treatment approaches. The intricate and protective nature of the
blood-brain barrier (BBB) presents a formidable challenge for the delivery of therapeutic agents
to the tumor site. The advent of CRISPR-Cas9 gene-editing technology offers a promising
avenue for targeted GBM therapy by enabling precise modification of cancer-driving genes.
However, the in vivo delivery of CRISPR-Cas9 components to glioblastoma remains a critical
hurdle. These application notes provide an overview and detailed protocols for three prominent
in vivo delivery methodologies: Lipid Nanoparticles (LNPs), Adeno-Associated Viral (AAV)
vectors, and Convection-Enhanced Delivery (CED).

l. Lipid Nanoparticle (LNP)-Mediated Delivery

LNPs are non-viral vectors that have emerged as a leading platform for nucleic acid delivery,
including the components of the CRISPR-Cas9 system. Their biocompatibility, low
immunogenicity, and capacity to encapsulate large payloads make them an attractive option for
glioblastoma therapy.

A. Quantitative Data Summary
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B. Experimental Protocol: LNP Formulation and
Intracerebral Injection

This protocol describes the formulation of LNPs encapsulating Cas9 mRNA and a single guide

RNA (sgRNA) for direct intracerebral injection into an orthotopic glioblastoma mouse model.

Materials:

Cas9 mRNA

Cholesterol

SgRNA targeting the gene of interest

lonizable lipid (e.g., DLIin-MC3-DMA)
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e DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

o PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
» Ethanol

 Citrate buffer (pH 4.0)

e Phosphate-buffered saline (PBS, pH 7.4)

¢ Syringe pumps and microfluidic mixing device

» Dialysis cassettes (10 kDa MWCO)

o Dynamic light scattering (DLS) instrument for size and zeta potential measurement
e Quant-iT RiboGreen RNA Assay Kit

Procedure:

o Preparation of Lipid Stock Solution:

o Dissolve the ionizable lipid, cholesterol, DSPC, and PEG-DMG in ethanol at a molar ratio
of 50:38.5:10:1.5. The final lipid concentration should be between 10-20 mM.

e Preparation of RNA Solution:

o Dilute Cas9 mRNA and sgRNA in citrate buffer (pH 4.0). The optimal N:P ratio (nitrogen in
ionizable lipid to phosphate in RNA) should be empirically determined but typically ranges
from 3:1 to 6:1.

e LNP Formulation using Microfluidic Mixing:

[e]

Set up a microfluidic mixing device with two syringe pumps.

o

Load one syringe with the lipid-ethanol solution and the other with the RNA-citrate buffer
solution.

o

Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.
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o Initiate mixing. The rapid mixing of the two solutions will lead to the self-assembly of LNPs.

o Purification and Concentration:

o Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C using a 10
kDa MWCO dialysis cassette to remove ethanol and unencapsulated RNA.

o Concentrate the LNPs using centrifugal filter units if necessary.
e Characterization:

o Determine the particle size, polydispersity index (PDI), and zeta potential of the formulated
LNPs using DLS.

o Measure the RNA encapsulation efficiency using the Quant-iT RiboGreen RNA Assay Kit,
comparing the fluorescence of the sample before and after lysis with a detergent (e.qg.,
Triton X-100).

« In Vivo Intracerebral Injection:
o Anesthetize the mouse bearing an orthotopic glioblastoma.
o Secure the mouse in a stereotactic frame.
o Create a small burr hole in the skull over the tumor coordinates.

o Using a Hamilton syringe, slowly inject the LNP solution (e.g., 5 puL containing 10 pg of
Cas9 mRNA) directly into the tumor. The injection rate should be slow (e.g., 0.5 pL/min) to
prevent backflow.

o Leave the needle in place for an additional 5-10 minutes before slowly retracting it.

o Suture the scalp incision.

C. Visualizations
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Caption: Workflow for LNP-mediated CRISPR-Cas9 delivery to glioblastoma.

Il. Adeno-Associated Virus (AAV)-Mediated Delivery

AAVs are non-pathogenic, replication-deficient viruses that can efficiently transduce a wide
range of cell types, including non-dividing cells like neurons. Their ability to achieve long-term
gene expression makes them a valuable tool for in vivo gene editing.

A. Quantitative Data Summary
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B. Experimental Protocol: AAV Production and

Stereotactic Injection

This protocol outlines the production of AAV vectors carrying the CRISPR-Cas9 system and

their delivery to a glioblastoma model via stereotactic injection.

Materials:

e AAV helper plasmid (e.g., pAdAF6)

o AAV rep/cap plasmid (e.g., pAAV9)

o HEK293T cells

e Polyethylenimine (PEI)

o DMEM with 10% FBS and 1% penicillin-streptomycin

« Opti-MEM

e Benzonase

 lodixanol

e Amicon Ultra-15 centrifugal filter units (100 kDa MWCO)

o (PCR reagents for viral titer determination

AAV plasmid containing Cas9 and sgRNA expression cassettes (e.g., pX552)
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Procedure:
e AAV Production in HEK293T Cells:
o Plate HEK293T cells in 15 cm dishes to be 70-80% confluent on the day of transfection.

o Prepare the transfection mix by combining the AAV transfer, helper, and rep/cap plasmids
in a 1:1:1 molar ratio in Opti-MEM.

o Add PEI to the plasmid mix, vortex, and incubate for 20 minutes at room temperature.
o Add the transfection complex dropwise to the HEK293T cells.
o Incubate for 72 hours.

e AAV Harvest and Purification:

o Harvest the cells and the supernatant.

[e]

Lyse the cells by repeated freeze-thaw cycles.

o

Treat the lysate with Benzonase to degrade cellular DNA and RNA.

[¢]

Purify the AAV particles using an iodixanol density gradient ultracentrifugation.

[¢]

Collect the viral particle-containing fraction.
o Concentration and Titer Determination:

o Buffer exchange and concentrate the purified AAVs using Amicon Ultra-15 centrifugal filter
units with PBS.

o Determine the viral titer (viral genomes/mL) using gPCR with primers specific to a region
of the AAV vector (e.g., ITRS).

 In Vivo Stereotactic Injection:

o Anesthetize the mouse with an orthotopic glioblastoma.
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o Secure the mouse in a stereotactic frame.

o Create a small burr hole over the tumor coordinates.

o Load the AAV solution (e.g., 2 puL of 1x10712 vg/mL) into a Hamilton syringe.
o Slowly inject the AAV into the tumor at a rate of 0.2 pL/min.

o Leave the needle in place for 10 minutes before slow retraction.

o Suture the scalp incision.

C. Visualizations
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Caption: Workflow for AAV-mediated CRISPR-Cas9 delivery to glioblastoma.

lll. Convection-Enhanced Delivery (CED)

CED is a neurosurgical technique that bypasses the BBB by establishing a pressure gradient to
deliver therapeutic agents directly into the brain parenchyma. This method allows for the
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distribution of large molecules, including CRISPR-Cas9 ribonucleoproteins (RNPs), over a

significant volume of the tumor and surrounding tissue.

A. Quantitative Data Summary

Note: Specific quantitative data for CED of CRISPR-Cas9 in glioblastoma is emerging. The

table below presents data for CED of other therapeutic agents in glioblastoma to illustrate the

potential of this delivery method.

Volume of
Distribution
Delivery Therapeutic In Vivo (Vd) to Therapeutic
. Reference
Method Agent Model Infusion Outcome
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11 0of 12
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B. Experimental Protocol: CED of CRISPR-Cas9 RNPs

This protocol provides a general framework for the CED of pre-complexed Cas9 protein and

SgRNA (RNP) into a glioblastoma-bearing animal model.

Materials:

o Purified Cas9 protein
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e Synthetic sSgRNA

¢ Nuclease-free water or PBS

e Infusion pump

e Stereotactic frame

» Fused silica capillary cannula

« Animal model with orthotopic glioblastoma

Procedure:

e RNP Complex Formation:

o Incubate purified Cas9 protein with synthetic SgRNA at a 1:1.2 molar ratio in nuclease-free
water or PBS for 15-20 minutes at room temperature to allow for RNP complex formation.

e Surgical Procedure:

o Anesthetize the animal and secure it in a stereotactic frame.

o Perform a craniotomy to expose the brain surface over the tumor.

e Cannula Placement:

o Using stereotactic coordinates, slowly insert the fused silica capillary cannula into the
tumor. The depth of insertion should be predetermined based on tumor location.

e Convection-Enhanced Delivery:

o

Connect the cannula to an infusion pump.

[¢]

Infuse the RNP solution at a slow, continuous rate (e.g., 0.1-1.0 pL/min). The infusion rate
should be carefully optimized to maximize distribution and minimize backflow.

[¢]

The total infusion volume will depend on the size of the tumor and the desired distribution
volume.
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e Post-Infusion and Closure:

o

After the infusion is complete, leave the cannula in place for 10-15 minutes to prevent
reflux upon withdrawal.

o

Slowly retract the cannula.

o Close the surgical site.
C. Visualizations
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Caption: Workflow for Convection-Enhanced Delivery of CRISPR-Cas9 RNPs.

IV. Sighaling Pathway Diagrams
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The following diagrams illustrate the signaling pathways of key genes targeted in glioblastoma
using CRISPR-Cas?9.
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Caption: Simplified EGFRuvIII signaling pathway in glioblastoma.
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Caption: Role of PLK1 in cell cycle progression and apoptosis.
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Caption: PD-1/PD-L1 immune checkpoint pathway in glioblastoma.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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